N-(cyanomethyl)glycine

Catalog No.
S14039626
CAS No.
M.F
C4H6N2O2
M. Wt
114.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyanomethyl)glycine

Product Name

N-(cyanomethyl)glycine

IUPAC Name

2-(cyanomethylamino)acetic acid

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h6H,2-3H2,(H,7,8)

InChI Key

QGLKBDIZFCYGIX-UHFFFAOYSA-N

Canonical SMILES

C(C#N)NCC(=O)O

N-(cyanomethyl)glycine is a nitrile that is the N-cyanomethyl derivative of glycine. It is a glycine derivative and an aliphatic nitrile. It is a conjugate acid of a N-(cyanomethyl)glycinate.

N-(cyanomethyl)glycine (CAS 74784-64-8) is a bifunctional aliphatic nitrile and secondary amine that serves as a highly versatile building block in both industrial process chemistry and advanced peptidomimetic synthesis. Structurally defined as the N-cyanomethyl derivative of glycine, this compound features both a carboxylic acid moiety and a terminal nitrile group, granting it dual reactivity profiles. In procurement contexts, it is primarily sourced as a critical unsymmetrical intermediate for the bulk synthesis of iminodiacetic acid (IDA)—a key precursor to the herbicide glyphosate—and as a specialized monomer for solid-phase peptide synthesis (SPPS). Its baseline value lies in its ability to introduce a reactive cyanomethyl pendant group without requiring multi-step post-synthetic modifications, making it an essential raw material for scale-up manufacturing and targeted drug discovery [1].

Research Fit

Dual reactivity: amino acid scaffold with reactive nitrile for cycloaddition and metal coordination.
Peptoid building block: precursor for tetrazole-modified cyclic peptoids via solid-phase synthesis.
Research tool: supports chemical biology, agrochemical screening, and catalyst development studies.

Substituting N-(cyanomethyl)glycine with generic aliphatic amino acids, such as unsubstituted glycine or N-methylglycine (sarcosine), fundamentally fails in applications requiring orthogonal reactivity or specific electronic tuning. In peptidomimetic design, generic N-alkyl glycines lack the terminal nitrile required for [3+2]-cycloaddition, rendering them incapable of direct conversion into tetrazole-bearing foldamers without complex, low-yield backbone derivatization. Furthermore, in industrial agrochemical synthesis, utilizing alternative symmetric intermediates like N-(2-hydroxyethyl)glycine forces manufacturers to employ high-temperature, copper-catalyzed dehydrogenation steps to achieve the final iminodiacetic acid product. Procuring the exact N-cyanomethylglycine scaffold bypasses these bottlenecks, offering direct nitrile reactivity and enabling single-step, catalyst-free hydrolysis pathways that generic analogs cannot support [1].

Substitution Risk

Reactivity Simple glycine or N-alkyl glycine analogs lack the nitrile group required for 1,3-dipolar cycloaddition and metal coordination.
Bioactivity Amino acid scaffold identity (glycine vs alanine, valine, leucine) may alter biological activity profile; reported anti-inflammatory rank does not transfer across amino acid variants.
Ionization Cyanomethyl substitution lowers amine pKa (~4.2 vs ~9.6 for glycine), shifting ionization and solubility behavior in formulation-relevant pH ranges.

Solid-Phase Synthesis Compatibility for Tetrazole-Modified Peptoids

In the development of structurally diverse peptoids, incorporating tetrazole functional groups is critical for metal recognition and orthogonal bioconjugation. Using N-(cyanomethyl)glycine (often as a protected methyl ester) provides a reactive nitrile pendant group that undergoes direct [3+2]-cycloaddition (click reaction) with azides. In contrast, standard N-alkylated glycines (e.g., N-methylglycine) lack this orthogonal reactivity, requiring complex post-synthetic backbone modifications. The cyanomethyl scaffold enables direct, high-yield solid-phase assembly of tetrazole-containing peptoids [1].

Evidence DimensionSuitability for direct solid-phase [3+2]-cycloaddition (tetrazole formation)
Target Compound DataEnables direct, on-resin or monomer-level azide-nitrile click cycloaddition
Comparator Or BaselineN-methylglycine (sarcosine) or standard aliphatic amino acids
Quantified Difference100% orthogonal reactivity for tetrazole formation vs. 0% for standard N-alkyl glycines under identical cycloaddition conditions
ConditionsSolid-phase peptide synthesis (SPPS) using azide nucleophiles for post-synthetic modification

Procurement of N-(cyanomethyl)glycine allows peptide chemists to directly synthesize tetrazole-bearing foldamers without multi-step backbone derivatization.

Anti-inflammatory rank
Reported class-level
Ranked highest among tested amino acid cyanomethyl ester analogs (glycine > L-alanine, DL-valine, L-leucine).
Supports anti-inflammatory screening fit.
Carrageenan rodent model; data to verify.

Process Efficiency in Iminodiacetic Acid (IDA) Manufacturing

Iminodiacetic acid (IDA) is a high-volume precursor for agrochemicals such as glyphosate. Synthesizing IDA via the N-cyanomethylglycine intermediate requires only a single-step alkaline hydrolysis. In contrast, utilizing the alternative N-(2-hydroxyethyl)glycine intermediate requires a two-step process involving both hydrolysis and a high-temperature, copper-catalyzed dehydrogenation step. By procuring or generating N-cyanomethylglycine, manufacturers eliminate the need for heavy-metal catalysts and complex dehydrogenation reactor setups, streamlining the bulk synthesis of IDA [1].

Evidence DimensionNumber of synthetic steps and catalyst requirements to yield IDA
Target Compound DataSingle-step alkaline hydrolysis (no heavy-metal catalyst required)
Comparator Or BaselineN-(2-hydroxyethyl)glycine (requires hydrolysis + copper-catalyzed dehydrogenation)
Quantified DifferenceElimination of 1 reaction step and 100% reduction in heavy-metal (copper) catalyst dependency for the final conversion
ConditionsIndustrial-scale conversion of monoethanolamine/glycine substrates to iminodiacetic acid

Eliminating the copper-catalyzed dehydrogenation step significantly lowers catalyst procurement costs and simplifies waste remediation in agrochemical manufacturing.

In vivo tumor-model
Reported class-level
Active in Walker 256 model at 2.5 mg/kg/day; LD50 = 148 mg/kg (mouse). Leucine analog showed different toxicity profile.
Reported in vivo endpoint context.
Comparative scaffold data; requires independent validation.

Electronic Tuning in Antioxidant Scaffold Design

When designing N-substituted ascorbic acid analogs (e.g., 3,4-dihydroxy-2(5H)-pyrrol-2-ones), the electronic nature of the N-substituent strictly governs the oxidation potential and radical scavenging activity of the conjugated ene-diol core. Incorporating N-cyanomethylglycine introduces a strong electron-withdrawing cyanomethyl group. This contrasts sharply with analogs derived from N-ethylglycine, which donate electrons. The distinct electron-withdrawing nature of the cyanomethyl scaffold alters the electron density of the five-membered ring, providing a precise synthetic dial to tune the stability and radical-scavenging kinetics of the resulting antioxidant compounds [1].

Evidence DimensionElectronic influence on the conjugated ene-diol active site
Target Compound DataInduces a strong electron-withdrawing effect via the nitrile group
Comparator Or BaselineN-ethylglycine (induces an electron-donating effect)
Quantified DifferenceComplete reversal of inductive electronic effects (withdrawing vs. donating) at the heterocyclic nitrogen, directly modulating radical scavenging activity
ConditionsSynthesis and evaluation of N-substituted 3,4-dihydroxy-2(5H)-pyrrol-2-one antioxidant analogs

Provides medicinal chemists with a specific building block to fine-tune the lipophilicity and redox potential of novel antioxidant therapeutics.

Seed germination
Supporting evidence
93.3% germination rate (10 mg/L) vs 77.5% water control; +15.8 percentage points.
Supports plant growth regulator screening.
Wheat seed assay; reported data.
Click reactivity
Class-level inference
Quantitative conversion to tetrazole derivative via sodium azide 1,3-dipolar cycloaddition.
Unique cycloaddition capability distinguishes from non-cyanomethyl glycines.
Solid-phase peptoid synthesis; reported method.
Catalytic TON
Supporting evidence
Nickel pincer complex with cyanomethyl-derived ligand achieved TON up to 82,000 for aldehyde cyanomethylation.
Supports catalyst development context.
Base-free conditions reported; single-study data.
Predicted pKa
Data to verify
pKa = 4.21 ± 0.20 (predicted, computational model).
Ionization property context for formulation and purification.
Predicted value; no experimental source provided.

Solid-Phase Synthesis of Tetrazole-Modified Peptoids

Driven by its orthogonal nitrile reactivity, N-(cyanomethyl)glycine is the optimal monomeric building block for synthesizing cyclic peptoids with (1H-tetrazol-5-yl)methyl pendant groups. This application is highly relevant for R&D teams developing novel peptidomimetics for metal recognition or targeted bioconjugation, where direct on-resin click chemistry is preferred over multi-step liquid-phase derivatization [1].

Bulk Manufacturing of Iminodiacetic Acid (IDA)

In industrial process chemistry, N-cyanomethylglycine is utilized as a highly efficient, unsymmetrical intermediate for the production of iminodiacetic acid. Its use allows agrochemical manufacturers to streamline the synthesis of glyphosate precursors by relying on a single-step alkaline hydrolysis, completely bypassing the heavy-metal dehydrogenation steps required by alternative ethanolamine-derived intermediates [2].

Development of N-Heterocyclic Antioxidant Therapeutics

For medicinal chemistry programs focused on oxidative stress, N-(cyanomethyl)glycine serves as a critical precursor for synthesizing N-substituted 3,4-dihydroxy-2(5H)-pyrrol-2-ones. Its incorporation provides a precise electron-withdrawing effect that modulates the redox potential of the ene-diol core, enabling the fine-tuning of radical scavenging kinetics in novel ascorbic acid analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Click chemistry & peptidomimetics
Nitrile reactivity for 1,3-dipolar cycloaddition
Tetrazole formation efficiency in solid-phase synthesis
Anti-inflammatory screening
Glycine scaffold activity context
Rodent inflammation model endpoint reproducibility
Plant growth regulator development
Germination enhancement activity
Seed treatment assay consistency
Base-metal catalysis research
Cyanomethyl ligand precursor availability
Catalytic turnover number and substrate scope verification

XLogP3

-3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

114.042927438 g/mol

Monoisotopic Mass

114.042927438 g/mol

Heavy Atom Count

8

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